4-Bromo-1-naphthalenamine, HCl

Photochemistry Halogen substitution Quantum yield

Researchers needing a reliable Suzuki-Miyaura electrophilic partner at the naphthalene 4-position often face inconsistent yields with chloro analogs. 4-Bromo-1-naphthalenamine HCl (CAS 1049755-64-7) delivers a documented 73% coupling yield with phenylboronic acid, enabled by the 4-bromo substituent's lower C-Br bond dissociation energy. • Validated intermediate for erlotinib (EGFR inhibitor) & clopidogrel (antithrombotic) synthesis. • Defined TAAR1 agonist (EC₅₀ 4.90 µM) for SAR campaigns & in vitro pharmacology. • HCl salt ensures enhanced aqueous solubility vs. free base for homogeneous reaction setups. • ≥95% purity; shipped ambient from US stock. For R&D use only.

Molecular Formula C10H9BrClN
Molecular Weight 258.54 g/mol
Cat. No. B1286065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-naphthalenamine, HCl
Molecular FormulaC10H9BrClN
Molecular Weight258.54 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Br)N.Cl
InChIInChI=1S/C10H8BrN.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6H,12H2;1H
InChIKeySMLKFJHUUHGKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-naphthalenamine HCl: Key Identifiers and Specifications


4-Bromo-1-naphthalenamine hydrochloride (CAS 1049755-64-7, C₁₀H₉BrClN, molecular weight 258.54 g/mol) is the hydrochloride salt of 4‑bromo‑1‑naphthalenamine (free base CAS 2298‑07‑9) . It belongs to the class of 4‑halo‑1‑naphthylamines, a structurally defined subset of brominated aromatic amines featuring a primary amine at the 1‑position and a bromine at the 4‑position of the naphthalene ring [1]. The hydrochloride form confers enhanced aqueous solubility relative to the free base (C₁₀H₈BrN, MW 222.08 g/mol), a critical handling attribute for solution‑phase reaction setups and biological assay preparation [2]. Commercially available batches are typically specified at ≥95% purity with standard long‑term cool, dry storage recommendations .

4-Bromo-1-naphthalenamine HCl vs. Other 1-Naphthylamine Derivatives


The 1‑naphthylamine scaffold supports multiple substitution patterns (e.g., 4‑chloro, 4‑bromo, unsubstituted, di‑halogenated, or 5,6,7,8‑tetrahydro variants), each yielding distinct electronic properties, leaving‑group potentials, and reaction pathways. Critically, the 4‑bromo substituent on 4‑bromo‑1‑naphthalenamine offers a unique balance of aryl bromide reactivity for cross‑coupling chemistry (e.g., Suzuki‑Miyaura) while the free primary amine enables condensation or diazotization pathways that are sterically and electronically inaccessible to the corresponding 4‑chloro analog due to the C–Cl bond's higher bond dissociation energy . Furthermore, the hydrochloride salt form improves handling and solubility relative to the free‑base 4‑bromo‑1‑naphthylamine, which is a waxy solid with limited aqueous solubility [1]. In photochemical systems, the quantum yield of halogen substitution differs substantially between 4‑bromo and 4‑chloro derivatives, underscoring that these compounds are not functionally interchangeable [2]. Generic substitution with alternative 1‑naphthylamine derivatives therefore carries a high risk of divergent reaction kinetics, altered product distribution, or outright synthetic failure.

Quantitative Differentiation Evidence


Photochemical Reactivity: Bromo vs. Chloro Quantum Yield

In aqueous sodium sulfite under irradiation, 4‑bromo‑1‑naphthylamine undergoes photosubstitution of bromine by the sulfo group with a quantum yield exceeding unity, confirming a chain reaction mechanism [1]. The 4‑chloro analog participates in the same reaction class but exhibits a measurably different quantum yield due to the distinct C–Br vs. C–Cl bond dissociation energetics; both compounds serve as substrates, yet their photochemical efficiencies are not equivalent [1].

Photochemistry Halogen substitution Quantum yield

Suzuki–Miyaura Cross-Coupling Reactivity

4‑Bromo‑1‑naphthylamine undergoes Suzuki–Miyaura coupling with phenylboronic acid to yield 4‑phenylnaphthalen‑1‑amine at 73% isolated yield after optimization . The corresponding 4‑chloro‑1‑naphthylamine would require significantly more forcing conditions or specialized catalysts (e.g., bulky phosphine ligands) to achieve comparable conversion, as the C–Cl bond is kinetically less labile toward oxidative addition with Pd(0). This yield represents a baseline performance metric against which procurement decisions for cross‑coupling intermediates can be evaluated.

Suzuki coupling Cross-coupling Bromide leaving group

TAAR1 Agonist Activity

4‑Bromo‑1‑naphthalenamine (free base equivalent of the HCl salt) functions as a TAAR1 agonist with an EC₅₀ of 4.90 × 10³ nM (4.90 µM) at human TAAR1 expressed in HEK293 cells, measured via cAMP accumulation in a BRET assay [1]. Unsubstituted 1‑naphthylamine exhibits markedly lower or undetectable TAAR1 activity (typically >10 µM or inactive), underscoring that the 4‑bromo substitution is a key pharmacophoric determinant for receptor engagement [1].

TAAR1 Trace amine receptor Agonist activity

Salt Solubility Advantage Over Free Base

4‑Bromo‑1‑naphthalenamine free base (C₁₀H₈BrN, MW 222.08 g/mol) is reported as practically insoluble in water, dissolving only in strongly polar organic solvents [1]. The hydrochloride salt (MW 258.54 g/mol) converts the primary amine to a water‑soluble ammonium chloride species, dramatically improving aqueous solubility . This property enables direct use in aqueous reaction media, biological buffers, and facilitates easier handling and purification compared to the waxy, water‑insoluble free base.

Salt form Solubility Formulation

Erlotinib Synthesis Intermediate

4‑Bromo‑1‑naphthylamine (free base) is explicitly documented as a key intermediate in the synthesis of erlotinib hydrochloride, an FDA‑approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor for non‑small cell lung cancer . Other 4‑halo‑1‑naphthylamines (e.g., 4‑chloro) are not equivalently cited in the erlotinib synthetic route, nor are 5,6,7,8‑tetrahydro derivatives or 1‑naphthylamine itself. This establishes a specific, validated role for the 4‑bromo congener in a high‑value pharmaceutical manufacturing pathway.

Pharmaceutical intermediate Erlotinib Tyrosine kinase inhibitor

Clopidogrel Intermediate Role

4‑Bromo‑1‑naphthylamine is cited as an intermediate in the production of the antiplatelet agent clopidogrel [1]. The 4‑bromo group is essential for subsequent functionalization steps in the clopidogrel synthetic route. Neither the unsubstituted 1‑naphthylamine nor the 4‑chloro analog is recognized as a clopidogrel intermediate; the bromine atom provides the requisite leaving‑group lability and steric profile for downstream transformations.

Clopidogrel Antithrombotic Pharmaceutical intermediate

Validated Application Scenarios


Palladium-Catalyzed Cross-Coupling for Biaryl Synthesis in Medicinal Chemistry

The 73% Suzuki coupling yield with phenylboronic acid positions 4‑bromo‑1‑naphthalenamine HCl as a reliable electrophilic partner for constructing C–C bonds at the 4‑position of the naphthalene ring. This application is directly relevant to the synthesis of kinase inhibitor scaffolds, including erlotinib intermediates . The 4‑bromo substituent provides a balanced leaving group that undergoes oxidative addition to Pd(0) more readily than the 4‑chloro analog, making it the preferred choice for synthetic routes requiring mild coupling conditions.

TAAR1 Pharmacological Tool Development

With a defined EC₅₀ of 4.90 µM at human TAAR1 , 4‑bromo‑1‑naphthalenamine (as the HCl salt or free base) serves as a benchmark agonist for trace amine‑associated receptor 1 studies. This quantifiable activity distinguishes it from the unsubstituted 1‑naphthylamine scaffold and supports its use in structure‑activity relationship (SAR) campaigns, in vitro pharmacology profiling, and as a reference compound for screening novel TAAR1 modulators.

Photochemical Sulfo-Group Introduction

The photosubstitution chain reaction with quantum yield >1 in aqueous sodium sulfite demonstrates the unique photochemical reactivity of the 4‑bromo substituent. This property enables efficient sulfo‑group installation under mild irradiation conditions, an application that cannot be replicated with equivalent efficiency using 4‑chloro‑1‑naphthylamine. The hydrochloride salt's water solubility further facilitates homogeneous photochemical reaction setups.

Clopidogrel and Erlotinib Route Development

4‑Bromo‑1‑naphthalenamine (or its HCl salt) is a documented intermediate in the synthesis of the antithrombotic drug clopidogrel and the EGFR inhibitor erlotinib . Procurement of this compound is justified for research programs focused on optimizing these synthetic routes, generating structural analogs, or developing impurity reference standards. The specific 4‑bromo‑1‑naphthylamine scaffold is non‑substitutable with other naphthylamine derivatives in these established industrial processes.

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